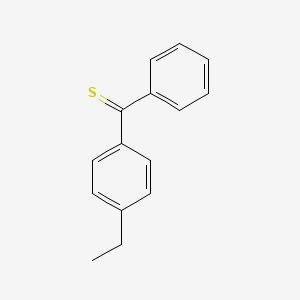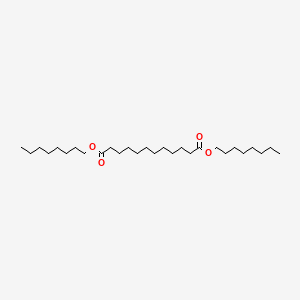![molecular formula C12H17Cl2NO B12645400 3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride CAS No. 6962-58-9](/img/structure/B12645400.png)
3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a chloroethyl group, a methylamino group, and a phenylpropanone backbone. It is often used in research and industrial applications due to its reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride typically involves the reaction of 1-phenylpropan-1-one with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and quality of the final product. The industrial production process is designed to be efficient and cost-effective, with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylpropanone derivatives.
Reduction: Formation of phenylpropanol derivatives.
Substitution: Formation of various substituted phenylpropanone derivatives.
Scientific Research Applications
3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This compound can also inhibit the activity of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Cyclophosphamide: Another nitrogen mustard used as an anticancer and immunosuppressive agent.
Melphalan: A nitrogen mustard used to treat multiple myeloma and ovarian cancer.
Uniqueness
3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
6962-58-9 |
|---|---|
Molecular Formula |
C12H17Cl2NO |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
3-[2-chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-14(10-8-13)9-7-12(15)11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;1H |
InChI Key |
SMVDHDYMQOFNRP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)C1=CC=CC=C1)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


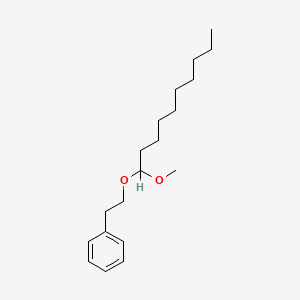
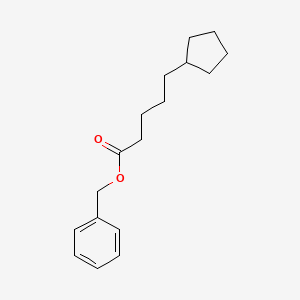
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)

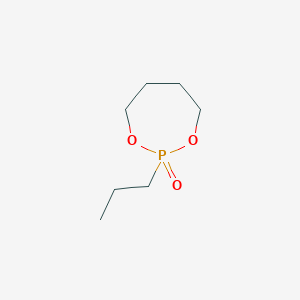

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)

